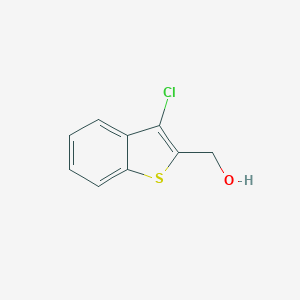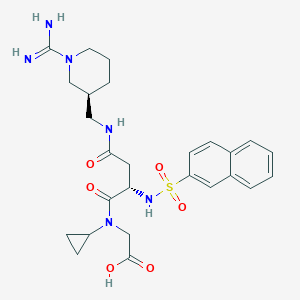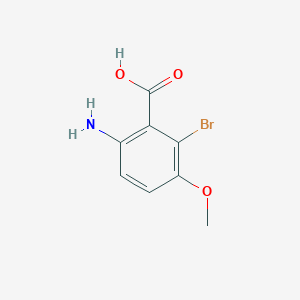![molecular formula C15H12Cl4 B180243 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene CAS No. 17925-97-2](/img/structure/B180243.png)
1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene is an organochlorine compound It is structurally characterized by a benzene ring substituted with a chlorine atom and a trichloromethyl group attached to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl group in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce dechlorinated aromatic compounds.
Applications De Recherche Scientifique
1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential therapeutic uses, although its toxicity often limits direct applications.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function, leading to toxic effects. The molecular targets often include enzymes involved in oxidative stress and detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known pesticide with a similar structure but different substitution pattern.
1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene: Another chlorinated hydrocarbon with nitro groups.
Uniqueness
1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-Benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, although its toxicity requires careful handling and consideration in its use.
Propriétés
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4/c1-10-2-4-11(5-3-10)14(15(17,18)19)12-6-8-13(16)9-7-12/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRECNOJGOHMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939196 |
Source


|
| Record name | 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17925-97-2 |
Source


|
| Record name | Chloromethylchlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017925972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)



![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)


